molecular formula C15H26N2O2S B15020132 N-(5-methylpyridin-2-yl)nonane-1-sulfonamide

N-(5-methylpyridin-2-yl)nonane-1-sulfonamide

Katalognummer: B15020132
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: MRTMTBZGMIRPEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-methylpyridin-2-yl)nonane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a nonane chain and a methylpyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)nonane-1-sulfonamide typically involves the reaction of 5-methylpyridine with nonane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

5-methylpyridine+nonane-1-sulfonyl chlorideThis compound\text{5-methylpyridine} + \text{nonane-1-sulfonyl chloride} \rightarrow \text{this compound} 5-methylpyridine+nonane-1-sulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-methylpyridin-2-yl)nonane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted sulfonamides

Wissenschaftliche Forschungsanwendungen

N-(5-methylpyridin-2-yl)nonane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of N-(5-methylpyridin-2-yl)nonane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5-methylpyridin-2-yl)butane-1-sulfonamide
  • N-(5-methylpyridin-2-yl)hexane-1-sulfonamide
  • N-(5-methylpyridin-2-yl)octane-1-sulfonamide

Uniqueness

N-(5-methylpyridin-2-yl)nonane-1-sulfonamide is unique due to its longer nonane chain, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to differences in its chemical and biological properties compared to shorter-chain analogs.

Eigenschaften

Molekularformel

C15H26N2O2S

Molekulargewicht

298.4 g/mol

IUPAC-Name

N-(5-methylpyridin-2-yl)nonane-1-sulfonamide

InChI

InChI=1S/C15H26N2O2S/c1-3-4-5-6-7-8-9-12-20(18,19)17-15-11-10-14(2)13-16-15/h10-11,13H,3-9,12H2,1-2H3,(H,16,17)

InChI-Schlüssel

MRTMTBZGMIRPEX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCS(=O)(=O)NC1=NC=C(C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.